2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone
Description
This compound is a heterocyclic organic molecule featuring a 4-chloroindole core linked via an ethanone bridge to a piperazine moiety substituted with a 2-pyridylethyl side chain. The indole moiety is a common pharmacophore in drug design, while the piperazine and pyridine groups enhance binding affinity and solubility .
Properties
Molecular Formula |
C21H23ClN4O |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23ClN4O/c22-19-5-3-6-20-18(19)8-11-26(20)16-21(27)25-14-12-24(13-15-25)10-7-17-4-1-2-9-23-17/h1-6,8-9,11H,7,10,12-16H2 |
InChI Key |
BZHFUCAUYPVMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine and pyridine moieties through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in the active site of enzymes, while the piperazine and pyridine rings can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Indole-Piperazine Scaffolds
Several compounds share the indole-piperazine-ethanone framework but differ in substituents, leading to varied biological profiles:
2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone (C21H18ClFN3O2) Key Difference: Replaces the pyridylethyl group with a 6-fluoro-benzoxazole-piperidine moiety. Implications: The benzoxazole group may enhance metabolic stability, while fluorine improves membrane permeability. No direct activity data is reported, but benzoxazole derivatives often exhibit antimicrobial or kinase-inhibitory properties .
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (C20H21N3O) Key Difference: Substitutes the 4-chloroindole with a simpler indole and replaces the pyridylethyl chain with a benzyl group. Implications: Benzyl-piperazine derivatives are common in antipsychotic agents (e.g., aripiprazole analogs). This compound’s lack of a pyridine group may reduce CNS penetration compared to the target molecule .
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide Key Difference: Replaces the ethanone-piperazine-pyridine chain with a pyrazole-acetamide group. Implications: Pyrazole moieties are prevalent in anti-inflammatory and anticancer agents. This substitution likely shifts activity toward cyclooxygenase (COX) or kinase inhibition .
Pyridine-Containing Analogues
Pyridine derivatives often exhibit enhanced binding to metalloenzymes or neurotransmitter receptors:
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Key Difference: Features a trifluoromethylphenyl-piperazine group instead of the pyridylethyl chain. Activity: Potent inhibitor of Trypanosoma cruzi CYP51 (IC50 ~50 nM), comparable to posaconazole. The trifluoromethyl group enhances lipophilicity and target affinity .
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone Key Difference: Integrates a pyrazolyl group into the ethanone core.
Key Observations :
- Lipophilicity : The target compound’s pyridylethyl chain may balance solubility and blood-brain barrier penetration better than UDO’s trifluoromethyl group.
- Synthetic Complexity : highlights challenges in synthesizing high-purity triazine-piperazine hybrids, suggesting the target compound’s synthesis may require optimized conditions .
- Biological Targets : Pyridine-piperazine hybrids (e.g., UDO) show strong enzyme inhibition, whereas benzimidazole-triazine derivatives () focus on kinase targets, indicating substituent-driven selectivity .
Biological Activity
The compound 2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone , with the CAS number 1401557-55-8 , is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382.9 g/mol . The structure features an indole ring, a piperazine moiety, and a pyridine-derived side chain, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1401557-55-8 |
| Molecular Formula | C21H23ClN4O |
| Molecular Weight | 382.9 g/mol |
Dopamine Receptor Modulation
Research indicates that this compound exhibits selective agonist activity at the D3 dopamine receptor (D3R) while being inactive at the D2 dopamine receptor (D2R) . A study conducted on various analogs showed that modifications to the nitrogen-containing ring of the indole significantly influenced the agonist activity at D3R and antagonist activity at D2R, suggesting a nuanced interaction between structural components and receptor binding affinities .
Structure-Activity Relationship (SAR)
The SAR studies highlighted that:
- Substituents on the indole ring : Variations in substituents can enhance D3R selectivity.
- Piperazine core modifications : Alterations in this region can modulate both potency and selectivity towards D3R.
The following table summarizes some findings from SAR studies:
| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | 6,800 ± 1,400 |
Antimicrobial Activity
In addition to its neuropharmacological effects, the compound has been evaluated for antimicrobial properties. Studies have shown that derivatives of similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential in treating bacterial infections .
Case Study 1: Neuropharmacological Applications
A study by researchers exploring the effects of D3R selective agonists indicated that compounds similar to 2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone can be beneficial in treating conditions such as Parkinson's disease and schizophrenia due to their modulation of dopaminergic signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of structurally related compounds demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the therapeutic potential of these compounds in combating infections where traditional antibiotics fail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
